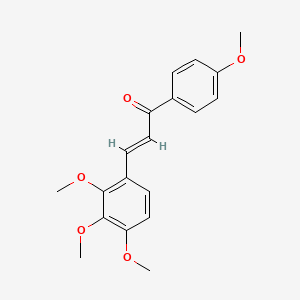

(2E)-1-(4-methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-1-(4-methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H20O5 and its molecular weight is 328.364. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (2E)-1-(4-methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one , also known as a chalcone derivative, has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including cytotoxicity, anti-inflammatory properties, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20O5, with a molecular weight of approximately 328.35 g/mol. The structure comprises two aromatic rings connected by a propenone chain, which is crucial for its biological activity.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of chalcone derivatives against various cancer cell lines. For instance, one study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against hepatocellular carcinoma (HepG2) cells. The IC50 values for these compounds ranged from 1.38 to 3.21 μM , indicating potent activity compared to standard reference compounds like podophyllotoxin .

Table 1: Cytotoxicity of Chalcone Derivatives Against HepG2 Cells

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound 9 | 1.38 | Induces apoptosis via mitochondrial pathway |

| Compound 10 | 2.21 | Inhibits β-tubulin polymerization |

| Compound 11 | 3.21 | Disrupts cell cycle at G2/M phase |

The mechanisms through which this compound exerts its effects include:

- Induction of Apoptosis : Flow cytometry analysis revealed that exposure to the compound increased the percentage of early and late apoptotic cells significantly compared to untreated controls . This suggests that the compound triggers apoptosis through mitochondrial pathways by modulating proteins such as Bcl-2 and p53.

- Inhibition of Tubulin Polymerization : The compound's ability to inhibit β-tubulin polymerization is critical for its anticancer properties. This action disrupts microtubule dynamics essential for cell division .

Anti-inflammatory Activity

Chalcone derivatives have also been investigated for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes.

Table 2: Anti-inflammatory Activity of Chalcone Derivatives

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |

| Compound C | 28.39 ± 0.03 | 34.4 ± 0.10 |

Case Studies

In a recent study focusing on the structural optimization of chalcone derivatives, researchers identified several analogs with enhanced biological activity against multiple cancer cell lines . These findings underscore the importance of structure-activity relationships (SAR) in developing more potent therapeutic agents.

Applications De Recherche Scientifique

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that (2E)-1-(4-methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one exhibits significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 6.5 | Cell cycle arrest |

| A549 (Lung Cancer) | 7.0 | Inhibition of metastasis |

Studies show that the compound induces apoptosis through the activation of caspase pathways and inhibits cell proliferation by disrupting cell cycle progression at the G1/S phase .

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

In vitro studies have shown that treatment with this chalcone derivative reduces the expression of COX-2 and iNOS in activated macrophages, indicating potential therapeutic benefits in inflammatory diseases .

Antimicrobial Activity

Chalcones are known for their antimicrobial properties against a range of pathogens. Research has indicated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

The mechanism involves disruption of bacterial cell membranes and inhibition of biofilm formation.

Case Studies

Case Study 1: Anticancer Effects on MCF-7 Cells

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers after 24 hours of exposure. Flow cytometry analysis confirmed an increase in early apoptotic cells following treatment .

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced paw edema in rats compared to controls. Histological analysis showed decreased infiltration of inflammatory cells in treated animals.

Analyse Des Réactions Chimiques

Reduction Reactions

Reduction typically targets the α,β-unsaturated carbonyl system, converting it to saturated ketones or alcohols.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C catalyst | Ethanol, room temperature | Saturated ketone (1-(4-methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)propan-1-one) |

| Borohydride Reduction | NaBH₄ | Ethanol, 0°C–room temperature | Alcoholic derivatives |

Insight: Reduction protocols are well-established in chalcone chemistry, with NaBH₄ and LiAlH₄ being common reagents .

Substitution Reactions

The aromatic rings undergo electrophilic substitution, influenced by electron-donating methoxy groups.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Halogenation | Br₂, Cl₂ | FeCl₃ catalyst, 0°C–50°C | Bromo/chloro-substituted derivatives |

| Nitration | HNO₃, H₂SO₄ | 0°C–50°C, sulfuric acid | Nitro-substituted derivatives |

Insight: Methoxy groups activate the aromatic rings for substitution, potentially leading to novel bioactive derivatives.

Cyclization and Rearrangement

Chalcones can undergo cyclization to form flavanones or flavanols under acidic/basic conditions.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Acidic Cyclization | HCl, heat | Ethanol/water, reflux | Flavanone derivatives |

| Base-Mediated Rearrangement | NaOH, heat | Methanol, reflux | Flavanol derivatives |

Insight: Cyclization is a key pathway for synthesizing flavonoid analogs, though direct evidence for this compound is inferred from related chalcones .

Hydrolysis and Degradation

Hydrolysis of the carbonyl group can occur under extreme conditions, yielding aldehydes and ketones.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Acidic Hydrolysis | HCl, H₂O, heat | Strong acid, reflux | 4-Methoxybenzaldehyde + ketone |

| Basic Hydrolysis | NaOH, H₂O, heat | Strong base, reflux | Carboxylic acids + alcohol |

Insight: Degradation pathways are critical for stability studies in pharmaceutical applications .

Propriétés

IUPAC Name |

(E)-1-(4-methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-21-15-9-5-13(6-10-15)16(20)11-7-14-8-12-17(22-2)19(24-4)18(14)23-3/h5-12H,1-4H3/b11-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVXENATWBDCAD-YRNVUSSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.